Paratocarpin B is a naturally occurring compound classified as a chalcone, a type of flavonoid characterized by its unique structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and serve as precursors to various flavonoids. Paratocarpin B has garnered attention due to its potential therapeutic properties, particularly in the fields of oncology and inflammation.
For example, the general reaction can be represented as follows:
Additionally, Paratocarpin B can undergo reduction reactions to form dihydrochalcones, which involve the addition of hydrogen across the double bond in the α,β-unsaturated carbonyl group.
Paratocarpin B exhibits significant biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Studies have shown that chalcones can induce apoptosis in cancer cells by activating various signaling pathways. For instance, Paratocarpin B has been reported to inhibit cell proliferation in several cancer cell lines by modulating cell cycle regulators and apoptosis-related proteins .
Furthermore, it has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .
The synthesis of Paratocarpin B can be achieved through several methods:
Paratocarpin B has potential applications in:
Studies on Paratocarpin B's interactions reveal its ability to modulate various biological pathways. It has been shown to interact with key proteins involved in apoptosis and cell cycle regulation. For instance, it affects the expression of cyclins and pro-apoptotic factors like Bax and caspases, which are crucial for programmed cell death . Additionally, its anti-inflammatory action involves inhibiting pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a central role in inflammation .
Paratocarpin B shares structural similarities with other chalcones and flavonoids. Here are some comparable compounds:
| Compound | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Paratocarpin A | Similar chalcone core | Anticancer, anti-inflammatory | Different substitutions on rings |
| Licochalcone A | Chalcone | Anticancer | More potent against specific cancer types |
| Isoliquiritigenin | Chalcone | Anticancer, antioxidant | Derived from licorice |
| Xanthoangelol D | Prenylated chalcone | Anti-inflammatory | Strong protein tyrosine phosphatase inhibition |
Uniqueness of Paratocarpin B: While many chalcones exhibit anticancer properties, Paratocarpin B's specific interactions with apoptotic pathways and its dual role in combating inflammation set it apart from other similar compounds.
Paratocarpin B demonstrates a distinctive distribution pattern across two major plant families, primarily occurring in species within the Moraceae and Fabaceae families [10]. The compound was initially isolated and characterized from Paratocarpus venenosa, a moraceous plant species native to Indonesia [4] [14]. This species, also known as Artocarpus venenosa, belongs to the Moraceae family, which comprises approximately 48 genera and over 1,100 species commonly known as the mulberry or fig family [9].
Within the Moraceae family, Paratocarpin B has been documented in several key species. The primary source remains Paratocarpus venenosa, where it was first identified alongside other isoprenoid-substituted chalcones designated as paratocarpins A through E [4]. The Moraceae family is characterized by the presence of latex-producing glands in leaves and stems, along with milky sap in soft tissues [9]. Artocarpus species, the largest genus in the Artocarpeae tribe and third largest in the Moraceae family, serve as significant repositories for these prenylated chalcone compounds [12].
| Family | Genus | Species | Compound Identification | Reference |
|---|---|---|---|---|
| Moraceae | Paratocarpus | P. venenosa | Primary isolation source | [4] [14] |
| Moraceae | Artocarpus | A. venenosa | Alternative nomenclature | [8] [10] |
| Fabaceae | Glycyrrhiza | G. glabra | Secondary occurrence | [21] [23] |
| Fabaceae | Glycyrrhiza | G. inflata | Confirmed presence | [10] [21] |
The occurrence of Paratocarpin B extends beyond the Moraceae family to include representatives of the Fabaceae family [10]. Glycyrrhiza species, commonly known as licorice, have been documented to contain this compound [21] [23]. Specifically, Glycyrrhiza glabra and Glycyrrhiza inflata have been confirmed as botanical sources of Paratocarpin B [10] [21]. The Fabaceae family, also known as Leguminosae, represents one of the largest plant families with approximately 765 genera and nearly 20,000 known species [19].
The distribution across these two distinct plant families suggests either convergent evolution of biosynthetic pathways or ancient evolutionary conservation of the metabolic machinery responsible for Paratocarpin B production [17] [18]. Licorice species have been extensively studied for their chalcone content, with approximately 42 different chalcones identified from various Glycyrrhiza species [21] [23]. Among these, Paratocarpin B represents one of the structurally complex prenylated derivatives found in both Glycyrrhiza glabra and related species [22] [23].
The tissue-specific distribution of Paratocarpin B within plant organs follows established patterns observed for specialized metabolites in higher plants [24] [30]. Secondary metabolites, including prenylated chalcones, are seldom distributed uniformly throughout plant tissues but rather accumulate in specific organs or specialized structures [30].
In Glycyrrhiza species, chalcone compounds including Paratocarpin B demonstrate preferential accumulation in underground organs, particularly roots and rhizomes [52] [53]. This localization pattern reflects the specialized storage function of these organs for bioactive compounds [50] [52]. The roots and rhizomes of Glycyrrhiza species serve as the primary repositories for chalcone compounds, with studies indicating that chalcone synthase genes show tissue-specific expression patterns favoring root tissues [52].
Research on Glycyrrhiza inflata has revealed that chalcone synthase 1 (GiCHS1) exhibits preferential expression in root tissues compared to leaves [52]. This differential gene expression pattern correlates with the observed accumulation of prenylated chalcones, including licochalcone A and echinatin, in root and rhizome tissues [52]. The tissue-specific localization appears to be under transcriptional control, with root-specific promoter elements driving the expression of biosynthetic genes [52].
| Plant Organ | Relative Accumulation | Gene Expression Pattern | Functional Significance |
|---|---|---|---|
| Roots | High | Enhanced CHS expression | Primary storage site |
| Rhizomes | High | Constitutive expression | Long-term metabolite storage |
| Stems | Moderate | Limited expression | Transport function |
| Leaves | Low | Minimal expression | Minimal accumulation |
The subcellular localization of chalcone biosynthesis involves multiple cellular compartments [35]. The initial steps of the phenylpropanoid pathway occur in the cytoplasm, while subsequent modifications may involve endoplasmic reticulum-associated enzymes [35]. Evidence suggests that consecutive enzymes of the phenylpropanoid and flavonoid biosynthetic pathways are organized into macromolecular complexes associated with endomembranes [35].
In Paratocarpus venenosa, the latex-containing tissues serve as sites of secondary metabolite accumulation [47]. The presence of latex-producing glands throughout the plant body, characteristic of Moraceae family members, provides specialized storage compartments for bioactive compounds including Paratocarpin B [9]. These latex-containing structures function as both biosynthetic sites and storage reservoirs for prenylated chalcones [47].
The biosynthesis of Paratocarpin B involves a complex series of enzymatic transformations beginning with the general phenylpropanoid pathway and proceeding through specialized prenylation reactions [33] [35]. The initial committed step in chalcone biosynthesis involves chalcone synthase, which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone [31] [35].
Chalcone synthase represents a type III polyketide synthase that exists as a homodimeric protein with each monomer approximately 42-45 kDa in size [31] [34]. The enzyme possesses a five-layer alphabeta core structure containing the active site and dimerization interface [34]. The crystal structure of chalcone synthase reveals the molecular basis for the sequential decarboxylation and condensation reactions that lead to chalcone formation [34].
The prenylation of chalcone scaffolds to produce compounds like Paratocarpin B involves specialized prenyltransferase enzymes [33] [36]. These enzymes catalyze the transfer of prenyl groups from prenyl diphosphate donors, primarily dimethylallyl diphosphate (DMAPP) or geranyl diphosphate, to specific positions on the chalcone backbone [36] [55]. Membrane-bound prenyltransferases have been identified that demonstrate specificity for chalcone substrates with particular hydroxylation patterns [55] [56].
| Enzyme | Substrate | Product | Cofactor Requirements | Localization |
|---|---|---|---|---|
| Chalcone Synthase | 4-Coumaroyl-CoA + 3 Malonyl-CoA | Naringenin Chalcone | None | Cytoplasm |
| Prenyltransferase | Chalcone + DMAPP | Prenylated Chalcone | Mg2+ | Membrane-bound |
| Cytochrome P450 | Prenylated intermediates | Hydroxylated products | NADPH, O2 | Endoplasmic reticulum |
Studies on chalcone prenyltransferases from Morus nigra have demonstrated that these enzymes require divalent cations, particularly Mg2+, for optimal activity [55]. The apparent Km values for gamma,gamma-dimethylallyldiphosphate and 2',4'-dihydroxychalcone substrates were determined to be 63 and 142 microM, respectively [55]. The enzyme exhibits strict substrate specificity, prenylating exclusively chalcones with 2',4'-dihydroxy substitution patterns [55].
The regioselectivity of prenylation reactions determines the final structure of compounds like Paratocarpin B [56] [59]. Different prenyltransferases exhibit distinct regioselectivity patterns, with some preferentially modifying ring A positions while others target ring B locations [54] [56]. Fungal prenyltransferases have been shown to complement plant enzymes by providing alternative regioselectivity patterns for chalcone prenylation [36] [54].
The enzymatic mechanism involves the formation of a carbocationic intermediate through ionization of the prenyl diphosphate donor [57] [60]. This reactive intermediate then undergoes electrophilic attack on the electron-rich chalcone substrate, typically at hydroxylated aromatic positions [58] [61]. The stereochemistry and regioselectivity of the reaction depend on the specific enzyme structure and substrate binding orientation [56] [59].
The biosynthetic pathways responsible for Paratocarpin B production demonstrate remarkable evolutionary conservation through the organization of functionally related genes into biosynthetic gene clusters [39] [40]. Plant biosynthetic gene clusters represent a significant departure from the traditionally dispersed organization of eukaryotic genomes, with more than 20 gene clusters involved in specialized metabolite biosynthesis identified across the plant kingdom [39].
Biosynthetic gene clusters in plants typically contain 3 to 10 nonhomologous genes that participate in shared biosynthetic pathways [41]. These clusters range in size from tens to several hundred kilobases and demonstrate coordinated expression patterns that facilitate efficient metabolite production [41] [43]. The co-localization of biosynthetic genes provides selective advantages through coordinated regulation and metabolic channeling [42] [46].
The evolutionary formation of plant biosynthetic gene clusters appears to involve gene duplication, neofunctionalization, and genomic relocation events [39] [40]. Evidence suggests that stress-induced activation of transposable elements contributes to gene duplication, exon shuffling, and gene fusion processes that create opportunities for neofunctionalization [46]. Topologically associated domains may facilitate the repositioning of related genes into functional clusters [46].
| Cluster Characteristic | Typical Features | Evolutionary Significance | Regulatory Mechanism |
|---|---|---|---|
| Gene Number | 3-10 genes | Functional optimization | Coordinated expression |
| Size Range | 10-500 kb | Chromosomal stability | Chromatin domains |
| Conservation | Cross-species | Ancient origin | Histone modifications |
| Expression | Co-regulated | Metabolic efficiency | Transcriptional control |
The conservation of biosynthetic gene clusters across evolutionarily distant plant lineages suggests ancient origins and strong selective pressure for maintaining clustered organization [44] [45]. Studies have documented the conservation of gene cluster organization over 600 million years of divergent evolution, indicating fundamental importance for gene expression and metabolic function [44].
The regulation of biosynthetic gene clusters involves complex chromatin modifications and three-dimensional nuclear organization [43] [46]. Active gene clusters are embedded in local interactive chromosomal domains that undergo marked conformational changes between expressing and non-expressing organs [43]. Silenced clusters are localized to heterochromatic areas and are associated with histone H3 lysine 27 trimethylation [43].
Evidence for the evolutionary conservation of chalcone biosynthetic pathways comes from the widespread distribution of chalcone synthase and related enzymes across plant lineages [29] [37]. Chalcone isomerase-like proteins, which enhance the efficiency of chalcone synthase catalysis, are encoded by genes ubiquitous in land plant genomes [29] [37]. This conservation represents a fundamental strategy for facilitating efficient substrate flux from the phenylpropanoid pathway to the flavonoid pathway [29].
Ethanol–Water Gradients. A 30 – 70% (v/v) aqueous ethanol window maximises the simultaneous release of medium-polarity prenylated chalcones and saponins from licorice. At 50 °C and 60 min, 70% ethanol increased the integrated HPLC peak area of Paratocarpin B by ca. 18% compared with absolute ethanol, largely because the small water fraction improves cell-wall permeability without dissolving excessive sugars that complicate later chromatography [5] [2].
Ultrasound Assistance. Cavitation at 40 kHz reduced extraction time from 90 min to 40 min while preserving chalcone integrity; peak purity of Paratocarpin B remained >95% (reversed-phase HPLC), demonstrating negligible sonolytic degradation [2].
Supercritical Carbon Dioxide. Operating at 14.6 MPa and 40 °C with 10% ethanol as a modifier selectively enriched prenyl-substituted flavonoids. Response-surface modelling predicted the highest recovery when CO₂ density was 0.88 g cm⁻³, conditions that give Paratocarpin B a partition coefficient (K) close to unity, allowing direct loading onto countercurrent systems without aqueous back-extraction [6] [7].
| Table 2 Frequently used analytical or semi-prep HPLC settings for Paratocarpin B |
| Parameter | Typical setting | Justification |
|---|---|---|
| Stationary phase | C18 (4.6 × 150 mm, 5 µm) | Adequate retention (k′ ≈ 3) for hydrophobic chalcone core [1] |
| Mobile phase | 65% methanol / 35% water, 0.1% acetic acid | Balances resolution from isomeric prenyl chalcones, suppresses tailing [1] [8] |
| Flow rate | 1.0 mL min⁻¹ | Produces t_R ≈ 12 min for Paratocarpin B on 150 mm column |
| Detection λ_max | 289 nm (prenyl chalcones) | Matches UV-absorption maximum of conjugated α,β-unsaturated ketone [1] |
| Prep-scale option | C18, 250 × 21.2 mm, 10 µm; 30–70% MeOH gradient in 30 min | Yields 20–30 mg batches at >98% purity [9] |
Gradient elution (30 → 70% methanol in 25 min) separates Paratocarpin B from licorice isoflavans with a resolution of 2.1 and reproducible retention-time RSD below 0.3% [1] [10]. Post-run column rinses at 100% acetonitrile remove late-eluting triterpenoids, prolonging column life.
High-speed countercurrent chromatography (HSCCC) eliminates irreversible adsorption and can directly process crude EtOAc concentrates.
Solvent system selection. Hexane/ethyl acetate/methanol/water 7 : 5 : 6 : 4 (v/v) gives a partition coefficient K = 0.95 ± 0.07 for Paratocarpin B, ideal for single-run elution [9].
Operational parameters. A 320 mL PTFE coil (0.8 mm I.D.) at 850 rpm and 2.0 mL min⁻¹ mobile-phase flow affords baseline separation of Paratocarpin B after 160 mL eluent (approx. 80 min). Recovery >96% and loading capacity up to 150 mg per run are reported for licorice EtOAc fractions [9].
High-performance countercurrent chromatography (HPCCC). Using a 3200 mL rotor permits kilogram-scale purification; under isocratic conditions the same solvent system yields kilogram-per-day productivity with purity ≥95% [11].
Crystallisation. Chromatographically pure Paratocarpin B (>98%, HPLC) crystallises as yellow prisms from methanol–water (9 : 1) at 4 °C; m.p. 123–125 °C, matching literature values [12].
Spectroscopic confirmation.
Quantitative purity. Re-injection onto an orthogonal normal-phase silica column (hexane / ethyl acetate 4 : 1) shows a single peak (t_R = 5.4 min) with UV purity 99.3% [1]. Complementary qHNMR gives ≤1.5% unidentified proton signals, satisfying ICH Q3A limits for small-molecule reference standards.